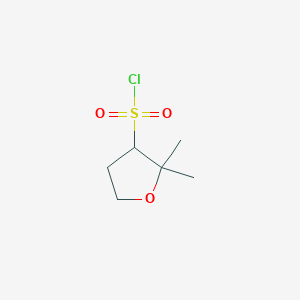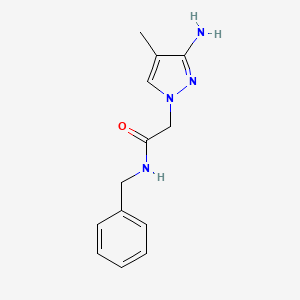
3-(6-Aminopyridin-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Aminopyridin-2-YL)phenol: is an organic compound that features a phenol group attached to a pyridine ring, which is further substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Aminopyridin-2-YL)phenol typically involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine. This reaction yields 4-(3-nitropyridin-2-ylamino)phenol, which is then reduced to this compound using sodium sulfide in aqueous media . This method is preferred over catalytic hydrogenation due to its simplicity and cost-effectiveness.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-(6-Aminopyridin-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide is used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(6-Aminopyridin-2-YL)phenol is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the development of novel ligands for coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a building block for bioactive molecules. It has shown promise in the development of antitumor agents .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(6-Aminopyridin-2-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 4-(3-Nitropyridin-2-ylamino)phenol
- 4-(3-Aminopyridin-2-ylamino)phenol
Comparison: 3-(6-Aminopyridin-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3-(6-aminopyridin-2-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c12-11-6-2-5-10(13-11)8-3-1-4-9(14)7-8/h1-7,14H,(H2,12,13) |
Clave InChI |
GHUZEOITWDJMTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=NC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


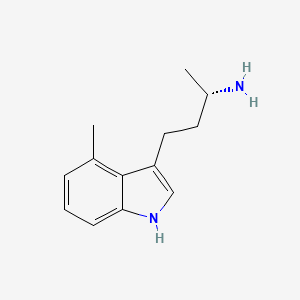
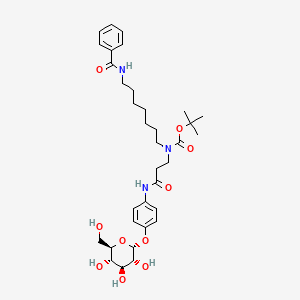


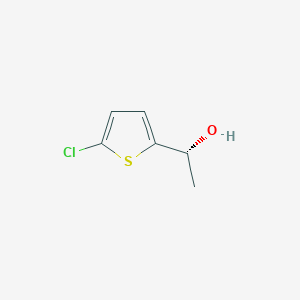
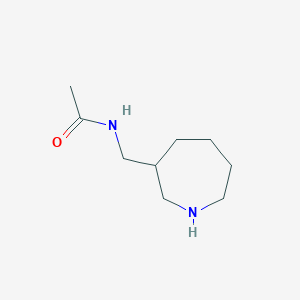

![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
